molecular formula C5H9NO2 B14744812 3-Oximino-2-pentanone CAS No. 609-29-0

3-Oximino-2-pentanone

Cat. No.: B14744812
CAS No.: 609-29-0
M. Wt: 115.13 g/mol
InChI Key: KKJVJCIOIRIFFK-AATRIKPKSA-N
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Description

3-Oximino-2-pentanone is an organic compound characterized by a ketone group at position 2 and an oximino group (C=N-OH) at position 3 on a pentane backbone. Its molecular structure imparts unique reactivity, particularly in reduction and condensation reactions. For instance, it can be reduced to α-amino ketone hydrochlorides using hydrogen over palladium on carbon in ethanol with HCl . This reaction highlights its utility in synthesizing nitrogen-containing intermediates, which are valuable in pharmaceutical and agrochemical research.

Its synthesis and stability are influenced by stereochemistry, as unresolved configurations of oximino groups in related compounds (e.g., α,α'-bisoximino ketones) have been reported .

Properties

CAS No.

609-29-0

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(3E)-3-hydroxyiminopentan-2-one

InChI

InChI=1S/C5H9NO2/c1-3-5(6-8)4(2)7/h8H,3H2,1-2H3/b6-5+

InChI Key

KKJVJCIOIRIFFK-AATRIKPKSA-N

Isomeric SMILES

CC/C(=N\O)/C(=O)C

Canonical SMILES

CCC(=NO)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxyimino)-2-pentanone can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the hydroxylamine reacting with the carbonyl group of 2-pentanone to form the oxime.

Industrial Production Methods

In an industrial setting, the production of 3-(Hydroxyimino)-2-pentanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-2-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

3-(Hydroxyimino)-2-pentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 3-(Hydroxyimino)-2-pentanone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the oxime group can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may act as a nucleophile in various chemical reactions, participating in the formation of covalent bonds with electrophilic centers.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Pentanone (CAS 96-22-0)

Structure: Lacks the oximino group, featuring only a ketone at position 3. Applications: Widely used as a solvent and intermediate in industrial processes. Its market data (2024) indicates significant production in Europe, Asia, and North America . Safety: Classified with specific handling guidelines due to flammability and irritant properties . Key Difference: The absence of the oximino group in 3-pentanone limits its utility in nitrogen-rich syntheses compared to 3-Oximino-2-pentanone.

2-Methyl-3-pentanone (CAS 565-69-5)

Structure: Branched isomer with a methyl group at position 2 and a ketone at position 3. Properties: Increased steric hindrance from branching may reduce reactivity in nucleophilic additions compared to linear this compound . Applications: Limited data in evidence, but branched ketones often serve as specialty solvents.

1-(Dimethylamino)-2-methyl-3-pentanone Hydrochloride (CAS 63942-70-1)

Structure: Substitutes the oximino group with a dimethylamino group and includes a hydrochloride salt. Reactivity: The tertiary amine enhances solubility in polar solvents, whereas the oximino group in this compound offers redox versatility . Applications: Likely used in medicinal chemistry due to its amine functionality.

α,α'-Bisoximino Ketones

Structure: Feature two oximino groups, increasing hydrogen-bonding capacity. Stability: Configurational ambiguity of oximino groups (e.g., in compounds 9 and 10) complicates synthesis and purification, unlike mono-oximino derivatives like this compound .

Research Findings and Data Analysis

Table 1: Comparative Analysis of this compound and Analogues

Compound CAS Number Functional Groups Key Reactivity Applications
This compound Not specified Ketone, oximino Reductive amination Pharmaceutical intermediates
3-Pentanone 96-22-0 Ketone Solvent, oxidation reactions Industrial solvent
2-Methyl-3-pentanone 565-69-5 Branched ketone Limited nucleophilic additions Specialty solvents
1-(Dimethylamino)-2-methyl-3-pentanone HCl 63942-70-1 Tertiary amine, ketone Enhanced solubility Medicinal chemistry

Key Research Insights:

  • Synthetic Utility: this compound’s reductive conversion to amino ketones is more efficient than multi-step routes required for bisoximino derivatives .
  • Market Trends: 3-Pentanone dominates industrial applications due to lower production costs, whereas this compound remains niche in research settings .
  • Safety Profile: this compound’s toxicity data are less documented compared to 3-pentanone, which has well-established safety protocols .

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